![molecular formula C21H20N4O5 B14108104 4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14108104.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the benzylation of 4-hydroxy-3-methoxyphenylacetic acid to form 4-benzyloxy-3-methoxyphenylacetic acid . This intermediate can then undergo further reactions, including cyclization and functional group modifications, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while substitution reactions could introduce new functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-[4-(benzyloxy)-3-methoxyphenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is unique due to its combination of functional groups and the potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H20N4O5 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
5-(3-methoxy-4-phenylmethoxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C21H20N4O5/c1-25-18-16(19(26)24-21(25)28)17(22-20(27)23-18)13-8-9-14(15(10-13)29-2)30-11-12-6-4-3-5-7-12/h3-10,17H,11H2,1-2H3,(H2,22,23,27)(H,24,26,28) |
Clave InChI |
SDTYVWHLUYDOGD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108025.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108027.png)
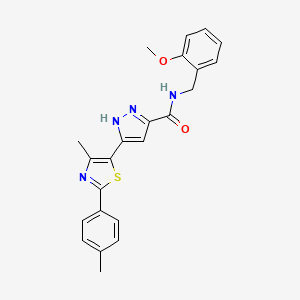
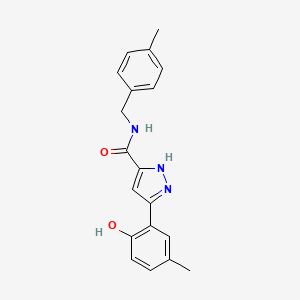
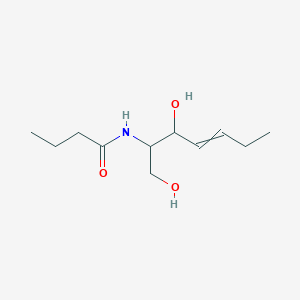
![1-(4-Tert-butylphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108040.png)
![6-Hexyl-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14108058.png)
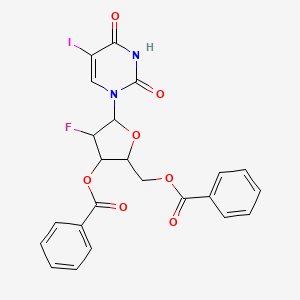
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14108063.png)
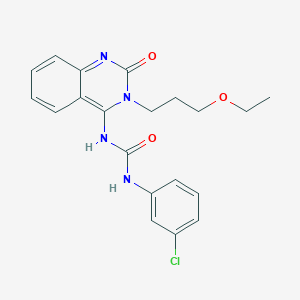
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108069.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B14108081.png)
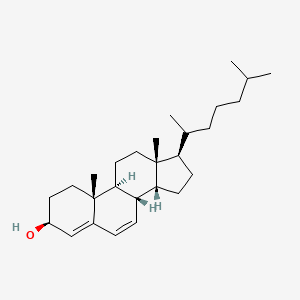
![9-(4-bromo-2-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14108086.png)
